6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine
CAS No.: 865658-03-3
Cat. No.: VC4256554
Molecular Formula: C16H17FN4O2S
Molecular Weight: 348.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865658-03-3 |
|---|---|
| Molecular Formula | C16H17FN4O2S |
| Molecular Weight | 348.4 |
| IUPAC Name | 6-tert-butylsulfonyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C16H17FN4O2S/c1-16(2,3)24(22,23)13-9-19-15-12(8-20-21(15)14(13)18)10-4-6-11(17)7-5-10/h4-9H,18H2,1-3H3 |
| Standard InChI Key | SDQSWRKPOUZBJE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1)N |
Introduction
6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a complex organic compound with the CAS number 865658-03-3. It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have been studied for their potential biological activities. This compound is characterized by its molecular formula C16H17FN4O2S and a molecular weight of 348.4 g/mol .
Synthesis and Characterization
The synthesis of 6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine typically involves multiple steps starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the structure and purity of the compound.
Table 2: General Applications of Pyrazolo[1,5-a]pyrimidines
| Application | Description |
|---|---|
| Antimicrobial Activity | Inhibition of Mycobacterium tuberculosis by targeting ATP synthase |
| Serotonin Receptor Interaction | Potential for neurological applications through serotonin receptor modulation |
Suppliers and Availability
6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is available from several suppliers globally, including companies in the United Kingdom and the United States .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume